molecular formula C15H14N4O2S2 B2592490 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1021030-57-8

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2592490
CAS RN: 1021030-57-8
M. Wt: 346.42
InChI Key: SMTZIHRBEFHZBX-UHFFFAOYSA-N
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Description

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, commonly known as AMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

One study highlights the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds similar to the one , for their anticancer activity. The research demonstrated that specific derivatives exhibited high selectivity and potency against A549 human lung adenocarcinoma cells, showcasing their potential as lead compounds for developing new anticancer agents (Evren et al., 2019).

Heterocyclic Chemistry

Another study explored the use of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions. This research provides insights into the chemical versatility and reactivity of acetamide derivatives, offering a pathway to a range of heterocyclic structures with potential biological and material applications (Schmeyers & Kaupp, 2002).

Antimicrobial and Antitumor Evaluation

Further studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against various cancer cell lines. These findings underscore the therapeutic potential of such derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

Another research avenue involves the synthesis and evaluation of sulphonamide derivatives for their antimicrobial activity. This study indicates that incorporating thiazole and acetamide moieties into molecular structures can lead to compounds with significant biological activities, including antimicrobial properties (Fahim & Ismael, 2019).

Synthesis and Biological Evaluation

Moreover, the synthesis of pyrazole, thiazole, pyridine, and thiadiazole derivatives incorporating a 2-thiazolyl moiety has been reported. These compounds were evaluated for their potential antimicrobial agents, illustrating the broad spectrum of biological activities that can be targeted through structural modifications of thiazole-acetamide frameworks (Raslan, Sayed, & Khalil, 2016).

properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-7-11(19-21-9)17-12(20)8-22-15-18-13(14(16)23-15)10-5-3-2-4-6-10/h2-7H,8,16H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZIHRBEFHZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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